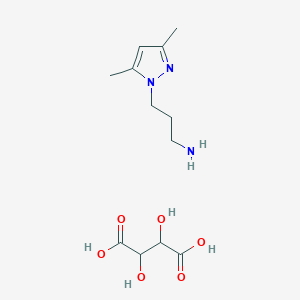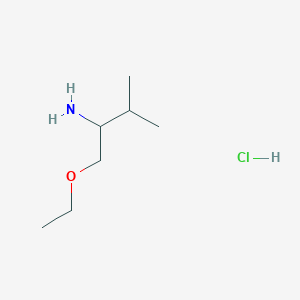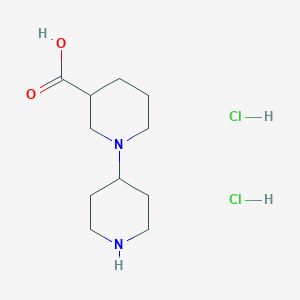![molecular formula C11H11N3OS B1388399 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one CAS No. 1094427-64-1](/img/structure/B1388399.png)
1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one
Vue d'ensemble
Description
1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one . It has been identified as a new class of ROCK inhibitors . The structure-activity relationship studies of these compounds led to the identification of the most potent compound .
Synthesis Analysis
A green approach to the synthesis of this class of compounds involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis
The molecular structure of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is similar to that of adenine and guanine . It is a part of a larger class of compounds known as thieno[2,3-d]pyrimidines .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines are known to undergo a range of chemical reactions . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Applications
This compound has been explored for its potential therapeutic applications due to its structural similarity to purine bases . It has shown promise in the development of anti-infective agents with a broad spectrum of biological properties, including antibacterial, antifungal, antiparasitic, and antiviral activities . Its pharmacophore is significant in the synthesis of inhibitors targeting various enzymes and pathways, which could lead to new treatments for neurodegenerative disorders .
Drug Discovery: Inhibitors of Cancer Cell Growth
Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one derivatives have been synthesized as selective inhibitors of cancer cell growth. These compounds have been tested in vitro for their ability to inhibit the proliferation of various cancer cell lines, showing promising results as potential anticancer agents .
Green Chemistry: Sustainable Synthesis Methods
The compound’s synthesis has been approached through green chemistry methods, characterized by step economy, reduced catalyst loading, and easy purification. This approach emphasizes the environmental impact of chemical synthesis and aims to develop more sustainable and eco-friendly production methods .
Chemical Properties and Synthesis
The chemical properties of Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one have been extensively studied, with various synthetic methods developed to construct its core structure. These methods involve cyclization of thiophene derivatives using one-carbon source reagents or primary amines, highlighting the compound’s versatility as a synthetic intermediate .
Industrial Uses: Heterocyclic Building Blocks
As a heterocyclic compound, it serves as a building block in industrial applications for the synthesis of more complex molecules. Its utility in creating diverse chemical entities underscores its importance in pharmaceutical manufacturing and material science .
Safety and Handling in Research Settings
The handling and safety protocols for this compound in research settings involve standard precautions such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes. Proper storage conditions are also crucial to maintain its stability and prevent degradation .
Mécanisme D'action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets through various mechanisms . The specific interaction of this compound with its targets would depend on the nature of the target and the structural features of the compound.
Biochemical Pathways
Thieno[2,3-d]pyrimidines are known to affect a variety of biochemical pathways . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and therapeutic potential .
Result of Action
Thieno[2,3-d]pyrimidines are known to have diverse biological activities . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Thieno[2,3-d]pyrimidines, including 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one, have shown a large range of biological activities, such as anticancer, antioxidant, and central nervous system (CNS) protection . They continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .
Propriétés
IUPAC Name |
1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-8-1-4-14(5-2-8)10-9-3-6-16-11(9)13-7-12-10/h3,6-7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEPVPXXDVRNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C3C=CSC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Tetrahydro-2-furanylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1388316.png)





![4-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1388326.png)



![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)


